N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide
Description
"N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide" is a synthetic sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a thian-4-yl group and an ethane sulfonamide moiety. Its structural uniqueness lies in the combination of a sulfonamide group—a common pharmacophore in drug design—with the rigid 1,2,4-oxadiazole heterocycle, which enhances metabolic stability and binding affinity.
The compound’s crystallographic data, including bond lengths, angles, and torsion parameters, are typically resolved using programs like SHELXL, a high-precision refinement tool widely employed in small-molecule crystallography. Such structural insights are critical for understanding its conformational stability and intermolecular interactions.
Properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3S2/c1-2-18(14,15)11-7-9-12-10(13-16-9)8-3-5-17-6-4-8/h8,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGBRUGMPRELKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NO1)C2CCSCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiopyran and oxadiazole intermediates. The thiopyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The oxadiazole ring is often formed through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The final step involves the coupling of the oxadiazole intermediate with ethanesulfonamide under suitable conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives of ethanesulfonamide.
Scientific Research Applications
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Explored for its potential therapeutic applications, such as in the design of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can act as a bioisostere for amides or esters, potentially enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of "N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}ethane-1-sulfonamide," a comparative analysis with structurally analogous compounds is essential. Key comparators include sulfonamide derivatives with heterocyclic substituents, such as 1,3,4-oxadiazoles, thiadiazoles, and pyridine-based analogs. Below is a detailed comparison based on structural features , physicochemical properties , and bioactivity :
Table 1: Structural and Functional Comparison
Notes:
- LogP : Calculated using XLogP3.
- Bioactivity data are enzyme-specific and derived from enzyme inhibition assays.
Key Findings:
Structural Rigidity : The 1,2,4-oxadiazole core in the target compound confers greater planarity compared to 1,3,4-oxadiazole analogs, enhancing π-π stacking interactions in enzyme active sites.
Sulfonamide Positioning : Placement of the sulfonamide group at the C5 position of the oxadiazole (vs. C2/C3 in analogs) optimizes hydrogen bonding with catalytic zinc ions in carbonic anhydrases, explaining its superior IC50 (12.3 nM).
Thian-4-yl vs. Pyridine : The thian-4-yl substituent provides better hydrophobic complementarity to enzyme pockets than pyridine, reducing off-target interactions.
Solubility : Despite a higher LogP (1.2) than thiazole-based analogs, the compound maintains aqueous solubility (>5 mg/mL) due to the sulfonamide’s polar nature.
Methodological Considerations
The structural refinement of "this compound" and its analogs relies heavily on crystallographic software such as SHELXL, which ensures precise determination of bond lengths (e.g., S–N = 1.63 Å) and angles (e.g., C–N–S = 117°). These parameters are critical for validating synthetic accuracy and predicting bioactivity.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Advanced: How to resolve contradictions in crystallographic data?
Methodological Answer:
Common issues and solutions:
- Disordered Sulfonamide Groups : Apply SHELXL restraints (SIMU/DELU) to stabilize refinement .
- Twinned Crystals : Use TWINROTMAT in SHELXL to model twin domains. Validate with R-factor convergence (<5%) .
- Missing Electron Density : Collect high-resolution data (≤1.0 Å) at synchrotron facilities. Anisotropic refinement improves accuracy .
Advanced: Which computational methods predict target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or DOCK 3.5 to screen against targets (e.g., folate synthase, topoisomerase II). The thian-4-yl group shows strong hydrophobic contacts in binding pockets .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding with ATP-binding cassette transporters (RMSD <2 Å) .
Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding affinity (KD ≤ 10 µM) .
Advanced: How to analyze conflicting bioactivity data across studies?
Methodological Answer:
Root Causes :
- Assay Variability : Normalize data using Z-score transformations to account for plate-to-plate differences .
- Compound Stability : Conduct HPLC stability tests (pH 7.4 buffer, 37°C) to rule out degradation .
Resolution Workflow :
Replicate assays in triplicate.
Validate with orthogonal methods (e.g., fluorescence-based vs. luminescence assays) .
Apply multivariate analysis (PCA) to identify outlier conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
